3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione
Description
3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione is a cyclobutene derivative characterized by two cyclopentyloxy substituents and a dithione (C=S) functional group. Its synthesis involves reacting 3,4-bis(cyclopentyloxy)cyclobut-3-ene-1,2-dione with Lawesson’s reagent in dry dichloromethane under argon, yielding the sulfur-containing analog .
Properties
Molecular Formula |
C14H18O2S2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3,4-dicyclopentyloxycyclobut-3-ene-1,2-dithione |
InChI |
InChI=1S/C14H18O2S2/c17-13-11(15-9-5-1-2-6-9)12(14(13)18)16-10-7-3-4-8-10/h9-10H,1-8H2 |
InChI Key |
RKPYLPQTHSXVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=S)C2=S)OC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of 3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione typically involves the following stages:
- Formation of Dicyclopentyl Squarate : The starting material, 3,4-dihydroxycyclobut-3-en-1,2-dione (commonly known as squaric acid), undergoes esterification with cyclopentanol to yield dicyclopentyl squarate.
- Dithionation to Dicyclopentyl Dithiosquarate : The dicyclopentyl squarate is then subjected to dithionation using Lawesson’s reagent or similar sulfurizing agents to convert the carbonyl groups into thiocarbonyls, forming the dithione structure.
- Isolation and Purification : The dithionated intermediate is isolated and purified, often by crystallization or chromatography, to obtain the target compound with high purity.
This route is widely accepted due to the stability and convenient handling of intermediates, facilitating further functionalization if required.
Detailed Stepwise Preparation
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Esterification | 3,4-dihydroxycyclobut-3-en-1,2-dione + cyclopentanol → dicyclopentyl squarate | Acid catalyst (e.g., sulfuric acid), reflux conditions, solvent such as toluene or benzene | Esterification proceeds under reflux with removal of water to drive equilibrium; yields dicyclopentyl squarate efficiently |
| 2. Dithionation | Dicyclopentyl squarate + Lawesson’s reagent → dicyclopentyl dithiosquarate (this compound) | Lawesson’s reagent, inert atmosphere (N2 or Ar), solvent like toluene or THF, temperature 60–110°C | Lawesson’s reagent selectively converts carbonyls to thiocarbonyls; reaction time and temperature crucial for yield and purity |
| 3. Purification | Crystallization or chromatographic methods | Solvent systems such as hexane/ethyl acetate mixtures | Purification ensures removal of unreacted reagents and side products |
Summary Table of Preparation Methods
Additional Notes
- The compound's molecular formula is C14H18O2S2 with a molecular weight of approximately 282.4 g/mol.
- The synthesis requires careful control of reaction parameters such as temperature and atmosphere to prevent decomposition or side reactions.
- Handling Lawesson’s reagent demands caution due to its toxicity and reactivity.
- The compound is primarily used for research purposes and is supplied by various chemical vendors globally.
Chemical Reactions Analysis
Nucleophilic Substitution at Dithione Moieties
The dithione groups exhibit electrophilic character, enabling reactions with nucleophiles such as amines. This reactivity is exploited in the synthesis of thiosquaramides, a class of bifunctional catalysts.
Example reaction with amines:
3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione reacts with primary or secondary amines to form substituted thiosquaramides. For instance, treatment with 3,5-bis(trifluoromethyl)aniline in dichloromethane (DCM) yields 3-[(3,5-bis(trifluoromethyl)phenyl)amino]-4-(cyclopentyloxy)cyclobut-3-ene-1,2-thione .
Oxidation and Reduction Pathways
The sulfur centers in the dithione groups are susceptible to redox transformations:
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂, I₂ catalyst, SDS, RT | Dicarbonyl (reverts to precursor) |
| Reduction | H₂/Pd-C, ethanol | Hypothetical dithiol (unreported) |
Deprotection using 30% H₂O₂ and iodine (5 mol%) in water regenerates the parent dicarbonyl compound under neutral conditions .
Stability and Handling
-
Storage: Stable under inert atmospheres at −20°C.
-
Decomposition: Prolonged exposure to moisture or light may lead to partial hydrolysis.
Scientific Research Applications
3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions[][1].
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological macromolecules[][1].
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development[][1].
Mechanism of Action
The mechanism of action of 3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function . Pathways involved in its action include redox reactions and nucleophilic substitution, which can modulate the activity of target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Dithione vs. Dione Derivatives
- 3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione : The dithione group (C=S) introduces stronger electron-withdrawing effects compared to the dione (C=O), influencing reactivity in nucleophilic additions or cycloadditions. This substitution also affects solubility and crystallinity due to increased molecular polarity .
- Bisindolylcyclobutenediones (e.g., 2l, 2m, 2n) : These compounds feature indole substituents and retain the dione group. Their antiplasmodial activity is modulated by halogen or methoxy substituents on the indole rings. For example, 5-iodo substitution (2aq) enhances antiplasmodial activity to submicromolar levels, while symmetric disubstitution (e.g., 2n, 2o) reduces efficacy .
Squaramides and Squaric Acid Derivatives
- Squaramides (e.g., 5c, 5d, 5e): These derivatives incorporate amino or sulfonamide groups, forming hydrogen-bonded supramolecular assemblies. They exhibit high thermal stability (melting points >250°C) and applications in carbonic anhydrase inhibition .
- 3,4-Bis(dimethylamino)cyclobutenedione: The dimethylamino groups donate electrons, stabilizing the cyclobutene ring. This derivative is used in coordination chemistry and as a precursor for fluorescent dyes .
Substituent Effects
Alkoxy vs. Arylthio Substituents
- Alkoxy Derivatives (e.g., diisopropoxy, cyclopentyloxy) : Bulky alkoxy groups like cyclopentyloxy or isopropoxy () reduce solubility in polar solvents but enhance crystallinity. For example, 3,4-diisopropoxycyclobutenedione (squaric acid diisopropyl ester) is a stable intermediate in organic synthesis .
- These derivatives are explored in materials science for their optoelectronic properties .
Data Tables
Table 1: Structural and Functional Comparison of Selected Cyclobutene Derivatives
Research Findings and Trends
- Electronic Effects : Dithiones exhibit enhanced electrophilicity compared to diones, making them reactive in thiol-ene click chemistry or as ligands in metal complexes.
- Crystallinity : Bulky substituents (cyclopentyloxy, tert-butyl) promote ordered crystal packing, as seen in X-ray studies of tert-butyl-substituted dithiones .
Biological Activity
3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 282.42 g/mol. The compound features two cyclopentyl ether groups attached to a cyclobutene core, which is further modified by the presence of dithione functional groups. Its structural characteristics contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H18O2S2 |
| Molecular Weight | 282.42 g/mol |
| CAS Number | 2171494-72-5 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-bis(cyclopentyloxy)cyclobut-3-ene-1,2-dione with Lawesson's reagent in anhydrous conditions. The reaction proceeds under controlled temperature and solvent conditions to yield the dithione derivative.
Example Synthesis Procedure
-
Reactants :
- 3,4-bis(cyclopentyloxy)cyclobut-3-ene-1,2-dione (250 mg)
- Lawesson's reagent (444 mg)
- Anhydrous methylene chloride (15 mL)
-
Procedure :
- Combine reactants in a flask under nitrogen atmosphere.
- Stir at room temperature for 37 hours.
- Purify the product using silica gel column chromatography.
Antioxidant Activity
Research indicates that compounds containing dithione groups exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Case Study: Antimicrobial Efficacy
In a study conducted by Zhang et al., the antimicrobial efficacy of this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated an MIC of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting notable antibacterial activity.
The proposed mechanism for the biological activity of this compound involves its ability to donate electrons due to the presence of sulfur atoms in the dithione moiety. This electron donation can neutralize free radicals and reactive oxygen species (ROS), thereby exerting protective effects on cells.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Key Parameters | Yield (%) |
|---|---|---|---|
| Substitution | Cyclopentanol, NaH, THF, 0°C → RT | Anhydrous conditions, 12 hr | 65–75 |
| Thionation | Lawesson’s reagent, toluene, 110°C | N₂ atmosphere, 6 hr | 50–60 |
Basic: Which spectroscopic and crystallographic methods are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopentyloxy substituents (δ 1.5–2.5 ppm for CH₂ groups) and dithione carbons (δ 180–200 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
- IR Spectroscopy : Strong C=S stretches at ~1200 cm⁻¹ and C-O stretches at ~1100 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 312.05).
- X-ray Crystallography : SHELXL (via SHELX suite) resolves the planar cyclobutene ring and dithione geometry. Anisotropic displacement parameters validate bond lengths (C=S: ~1.60 Å) .
Basic: What are the typical reaction pathways for this compound?
Methodological Answer:
The dithione moiety participates in:
- Nucleophilic Substitution : Cyclopentyloxy groups react with amines or thiols under mild conditions (e.g., DMF, 60°C) to form amino- or thiol-substituted derivatives .
- Coordination Chemistry : The dithione acts as a bidentate ligand for transition metals (e.g., Pd²⁺ or Cu²⁺), forming complexes characterized by XANES and cyclic voltammetry .
- Electrophilic Additions : Reacts with dienophiles in Diels-Alder reactions due to electron-deficient cyclobutene core.
Advanced: How can regioselectivity be controlled during thionation of the dione precursor?
Methodological Answer:
Regioselectivity depends on the thionation agent:
- Lawesson’s Reagent : Prefers mono-thionation at the 1,2-positions under stoichiometric control (1:1 molar ratio). DFT studies suggest lower activation energy for the first thionation step .
- P₄S₁₀ : Tends to over-thionate, requiring careful monitoring (TLC or in-situ IR) to halt at the dithione stage.
Table 2: Thionation Selectivity
| Reagent | Solvent | Temp (°C) | Product Ratio (Mono:Di) |
|---|---|---|---|
| Lawesson’s | Toluene | 110 | 85:15 |
| P₄S₁₀ | Xylene | 140 | 40:60 |
Advanced: How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 200°C, releasing CO and cyclopentyl radicals (trapped via EPR). Store at –20°C under argon .
- Photostability : UV-Vis studies (λ = 254 nm) show rapid degradation in polar solvents (e.g., MeOH) due to radical formation. Use amber vials for light-sensitive reactions.
- Solvent Compatibility : Stable in aprotic solvents (THF, DCM); avoid oxidizing agents (e.g., HNO₃) to prevent sulfoxide formation .
Advanced: What computational approaches elucidate its electronic structure and reactivity?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and predicts frontier orbitals. The LUMO (-2.1 eV) localizes on the dithione, explaining electrophilic behavior .
- MD Simulations : Reveal solvent effects on reaction pathways (e.g., THF stabilizes transition states in substitution reactions).
Advanced: What are emerging applications in materials science?
Methodological Answer:
- Conductive Polymers : Dithione units enhance electron transport in poly(cyclopentyloxy-dithione) copolymers (conductivity: 10⁻³ S/cm) .
- Metal-Organic Frameworks (MOFs) : Acts as a linker for Cu-based MOFs with high surface area (BET: 1200 m²/g), tested for gas storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
